molecular formula C8H8ClN3S B2662304 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole CAS No. 872696-07-6

5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole

Cat. No. B2662304
M. Wt: 213.68
InChI Key: QKNNCNAIIINUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is a chemical compound with the IUPAC name (2Z)-5-chloro-4-methyl-1,3-benzothiazol-2 (3H)-one hydrazone . It has a molecular weight of 213.69 . The compound is a solid in its physical form .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is 1S/C8H8ClN3S/c1-4-5(9)2-3-6-7(4)11-8(12-10)13-6/h2-3H,10H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is a solid . It has a molecular weight of 213.69 .

Scientific Research Applications

Synthesis and Antitumor Activity

  • Antitumor Properties : A series of 2-(4-aminophenyl)benzothiazoles, related to the core structure of 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, have been synthesized and evaluated for their antitumor activity. These compounds showed potent inhibitory activity against a panel of human breast cancer cell lines, with structure-activity relationships highlighting the importance of substitution on the benzothiazole moiety for enhanced activity across a range of cell lines, including ovarian, lung, and renal cell lines (D. Shi et al., 1996).

Antimicrobial Applications

  • Antimicrobial Agents : Formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a compound structurally related to 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, have shown moderate antimicrobial activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger and Candida albicans (P. Sah et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibitor : The compound 2-hydrazino-6-methyl-benzothiazole, while not identical, is closely related to the chemical structure and has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. It demonstrated significant inhibition performance, acting as a cathodic inhibitor in HCl and a mixed inhibitor in H2SO4 solutions (M. Ajmal et al., 1994).

Synthesis and Biological Evaluation

  • Novel Synthesis and Evaluation : Derivatives of benzothiazole, including structures akin to 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, have been synthesized and evaluated for various biological activities. For example, 4-thiazolidinones containing the benzothiazole moiety have been screened for antitumor activity, revealing potential against several cancer cell lines. This indicates the broad utility of the benzothiazole structure in developing new therapeutic agents (D. Havrylyuk et al., 2010).

properties

IUPAC Name

(5-chloro-4-methyl-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3S/c1-4-5(9)2-3-6-7(4)11-8(12-10)13-6/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNNCNAIIINUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole

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